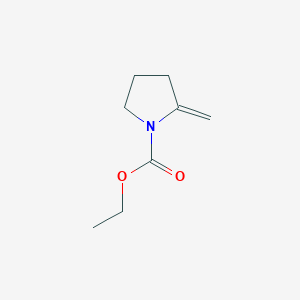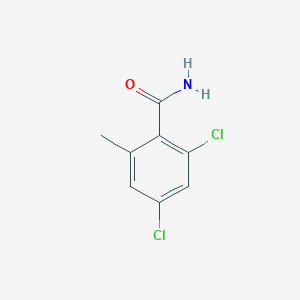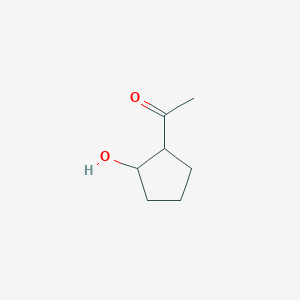
1-(2-Hydroxycyclopentyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylcyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with an acetyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 2-acetylcyclopentanol may involve catalytic hydrogenation of 2-acetylcyclopentanone in the presence of metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
化学反应分析
Types of Reactions: 2-Acetylcyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-acetylcyclopentanone.
Reduction: As mentioned earlier, reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can occur in the presence of halogenating agents such as bromine or chlorine, resulting in the substitution of the hydroxyl group with a halogen atom.
Major Products Formed:
Oxidation: 2-Acetylcyclopentanone
Reduction: 2-Acetylcyclopentanol
Substitution: Halogenated derivatives of 2-acetylcyclopentanol
科学研究应用
2-Acetylcyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of fragrances and flavors due to its unique chemical structure and properties.
作用机制
The mechanism of action of 2-acetylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
2-Acetylcyclopentanone: The oxidized form of 2-acetylcyclopentanol.
Cyclopentanone: A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Acetylcyclopentanol is unique due to the presence of both an acetyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
190143-64-7 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
InChI 键 |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
规范 SMILES |
CC(=O)C1CCCC1O |
同义词 |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


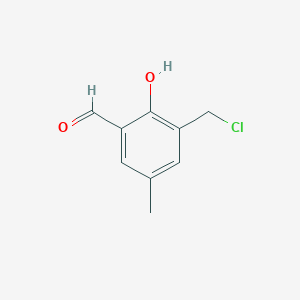
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
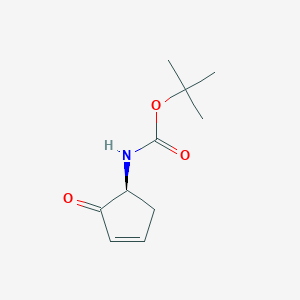

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
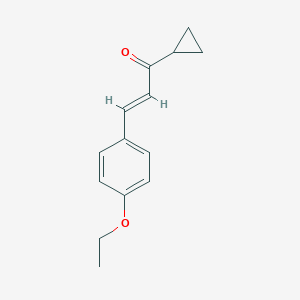
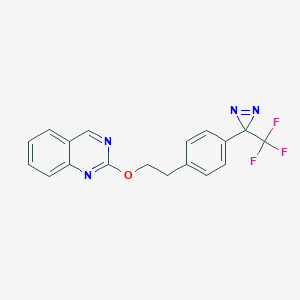

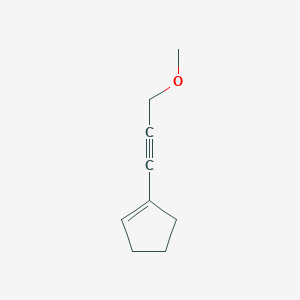
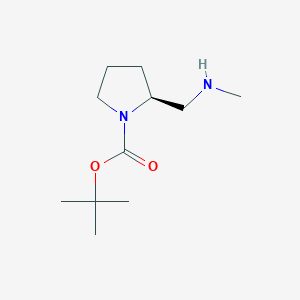
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
